N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-(9-oxofluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO3S/c21-20(22,23)12-8-10-13(11-9-12)28(26,27)24-17-7-3-6-15-14-4-1-2-5-16(14)19(25)18(15)17/h1-11,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRODXJGLHGQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide, a compound characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 403.38 g/mol. Its structure features a fluorenyl moiety linked to a trifluoromethyl group and a sulfonamide functional group, which may contribute to its biological properties.
Research indicates that derivatives of the 9-oxo-9H-fluorene structure, including this compound, exhibit significant apoptosis-inducing activity. The mechanism involves the activation of caspases, which are crucial for the execution phase of cell apoptosis. In high-throughput screening assays, compounds similar to this sulfonamide have demonstrated sub-micromolar potencies in inducing apoptosis in various cancer cell lines, including T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) cells .
Table 1: Biological Activity Summary
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T47D | < 0.15 | Caspase activation |
| HCT116 | < 0.29 | Cell cycle arrest (G2/M) | |
| SNU398 | < 0.25 | Apoptosis induction |
The data indicate that this compound exhibits potent biological activity across multiple cancer cell lines, primarily through mechanisms involving cell cycle arrest and apoptosis.
Case Studies and Research Findings
- Caspase Activation : A study highlighted the ability of N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide to induce apoptosis via caspase activation in breast and colon cancer cells. This study suggests that modifications in the fluorenyl structure can enhance biological activity, indicating potential for this compound to exhibit similar or improved effects .
- Structure-Activity Relationship (SAR) : SAR studies have shown that introducing substitutions at specific positions on the fluorenyl ring can significantly affect potency. For instance, compounds with modifications at the 7-position demonstrated enhanced activity compared to their unmodified counterparts . This insight can guide further development of derivatives with optimized efficacy.
- In Vivo Studies : Although most available data focus on in vitro assays, preliminary in vivo studies on similar compounds suggest promising anticancer effects, warranting further investigation into the pharmacokinetics and therapeutic potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
